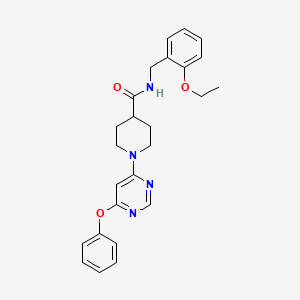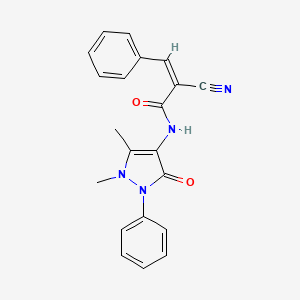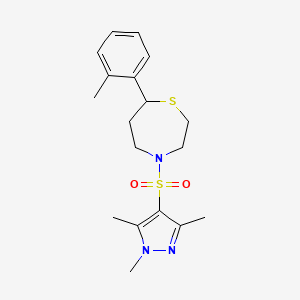![molecular formula C15H15BrN2O3S B2710795 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2380170-55-6](/img/structure/B2710795.png)
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the azetidine family, which is known for its unique properties and diverse range of applications.
Applications De Recherche Scientifique
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has shown promising results in various scientific research applications. The compound has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its use as a tool in chemical biology and drug discovery, due to its ability to selectively target specific proteins and enzymes.
Mécanisme D'action
The mechanism of action of 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine involves the binding of the compound to specific proteins and enzymes, leading to the inhibition of their activity. The compound has been shown to selectively target certain proteins and enzymes, making it a valuable tool in chemical biology and drug discovery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has several advantages as a tool in lab experiments. The compound is highly selective and can be used to target specific proteins and enzymes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the compound has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Another area of research is the investigation of the compound's effects on other signaling pathways and its potential use in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, which could pave the way for its use in clinical applications.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including chemical biology and drug discovery. The compound's unique properties and mechanism of action make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine involves a multistep process that starts with the reaction of 2-bromobenzene sulfonamide with N-Boc-3-aminopropanol. The resulting product is then treated with trifluoroacetic acid to remove the Boc protecting group, followed by reaction with 3-hydroxypyridine to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propriétés
IUPAC Name |
3-[[1-(2-bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-14-5-1-2-6-15(14)22(19,20)18-9-12(10-18)11-21-13-4-3-7-17-8-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZVZXHNXZOPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2710718.png)


![4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2710722.png)
![Tert-butyl 3-(6-bromopyridine-3-carbonyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2710723.png)

![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)


![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol](/img/structure/B2710732.png)
![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)